1-isopropyl-N-propyl-1H-pyrazol-5-amine
Description
1-Isopropyl-N-propyl-1H-pyrazol-5-amine is a pyrazole derivative with a molecular formula of C₉H₁₉N₃ and a calculated molecular weight of 169.3 g/mol. The compound features an isopropyl group at the 1-position of the pyrazole ring and a propylamine substituent at the 5-position (Figure 1). Pyrazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their versatile hydrogen-bonding capabilities and structural modularity.
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2-propan-2-yl-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-4-6-10-9-5-7-11-12(9)8(2)3;/h5,7-8,10H,4,6H2,1-3H3;1H |
InChI Key |
SFRCHEMSHZBZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=NN1C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-isopropyl-N-propyl-1H-pyrazol-5-amine typically involves the reaction of 1H-pyrazole with appropriate alkylating agents. One common method includes the reaction of 1H-pyrazole with isopropyl bromide and propylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-isopropyl-N-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-isopropyl-N-propyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-isopropyl-N-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Molecular Properties
Alkyl vs. Aromatic Substituents: The target compound’s isopropyl and propylamine groups contribute to moderate lipophilicity, making it less polar than analogs with pyridinyl (e.g., ) or benzyl (e.g., ) substituents. The phenyl group in N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine introduces steric bulk, which may reduce binding affinity in biological targets compared to the target compound’s smaller isopropyl group.
The ether-linked dipropylamine in the compound from increases hydrophobicity, which could enhance membrane permeability but reduce solubility.
Mass Spectrometry Data :
- ESIMS data for analogs in show distinct fragmentation patterns. For example, the pyridinyl-containing compound (m/z 203, [M+H]⁺) confirms its molecular weight, while the target compound’s lack of aromaticity may result in different ionization efficiency.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
